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Compound of Interest

Compound Name: Diethylisopropylamine

Cat. No.: B1584887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, is a sterically hindered

tertiary amine that serves as a non-nucleophilic base in a vast array of organic reactions. Its

unique combination of strong basicity and low nucleophilicity makes it an indispensable tool in

modern organic synthesis, particularly in the realms of pharmaceutical and materials science.

This guide provides an in-depth overview of its properties, applications, and detailed

experimental protocols.

Core Properties of N,N-Diisopropylethylamine
DIPEA is a colorless to light yellow liquid with a characteristic amine-like odor.[1][2] Its physical

and chemical properties are summarized in the tables below.

Physical and Chemical Properties
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Property Value Reference(s)

Molecular Formula C₈H₁₉N [3]

Molar Mass 129.24 g/mol [3]

Appearance Colorless to light yellow liquid [1][3]

Odor Fishy, ammoniacal [3]

Density 0.742 g/mL at 25 °C [3]

Boiling Point 126.6 °C [3]

Melting Point -46 to -50 °C [3]

Flash Point 6 to 10 °C [3][4]

Vapor Pressure 31 mmHg (37.7 °C) [4]

Refractive Index (n²⁰/D) 1.414 [3]

pKa of Conjugate Acid ~10.8-11 [5][6]

Solubility in water 4.01 g/L at 20 °C [3]

Solubility in organic solvents
Miscible with most organic

solvents
[1][2]

Spectroscopic Data
Spectroscopy Data

¹H NMR
Consistent with the structure of N-ethyl-N,N-

diisopropylamine.

¹³C NMR
Consistent with the structure of N-ethyl-N,N-

diisopropylamine.

IR Characteristic peaks for C-H and C-N stretching.

Mass Spectrometry
Molecular ion peak corresponding to the

molecular weight.
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Key Applications in Organic Synthesis
The steric hindrance provided by the two isopropyl groups and the ethyl group surrounding the

nitrogen atom makes DIPEA an excellent non-nucleophilic base.[3][7] This means it can

effectively scavenge protons without competing with nucleophiles in the reaction mixture, thus

minimizing side reactions.[8][9]

Amide Bond Formation (Peptide Coupling)
DIPEA is extensively used in peptide synthesis to facilitate the coupling of amino acids.[5][7]

[10] It acts as a base to neutralize the protonated amine of the incoming amino acid and the

acidic byproducts formed during the activation of the carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions
DIPEA serves as a crucial base in several palladium-catalyzed cross-coupling reactions,

including the Heck and Sonogashira couplings, by neutralizing the hydrogen halide formed

during the catalytic cycle.[3][6]

Alkylation of Amines
DIPEA is employed in the alkylation of secondary amines to tertiary amines.[11][12] Its non-

nucleophilic nature prevents the formation of quaternary ammonium salts, which is a common

side reaction with other bases.[8]

Protecting Group Chemistry
DIPEA is utilized in the protection of sensitive functional groups, such as alcohols, where a

non-nucleophilic base is required to prevent unwanted side reactions.[7]

Experimental Protocols
Synthesis of N,N-Diisopropylethylamine
Method 1: From Diisopropylamine and Paraldehyde[2]

This method involves the reductive amination of acetaldehyde (generated in situ from

paraldehyde) with diisopropylamine.
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Materials:

Paraldehyde

Methanol

Concentrated Hydrochloric Acid

Diisopropylamine

Sodium Cyanoborohydride or Sodium Borohydride

Sodium Hydroxide solution (40%)

Procedure:

In a 500 mL reactor, add 200 mL of methanol.

Sequentially add 34.5 g (0.261 mol) of paraldehyde and 2 g of concentrated hydrochloric

acid (30% mass concentration).

Stir the mixture for 30 minutes at 25 °C under normal pressure.

Add 72 g (0.713 mol) of diisopropylamine and 47 g (0.748 mol) of sodium

cyanoborohydride.

Stir the mixture for an additional 20 minutes.

Remove the methanol under reduced pressure.

Adjust the pH of the residue to 13 with a 40% sodium hydroxide solution.

Separate the organic phase and purify by distillation, collecting the fraction at 127.5-128.0

°C to obtain N,N-diisopropylethylamine.

Method 2: From Diisopropylamine and Ethyl Chloride[13]

This method involves the direct alkylation of diisopropylamine with ethyl chloride under

pressure.
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Materials:

Diisopropylamine

Ethyl Chloride

Potassium Iodide (KI) or Sodium Iodide (NaI)

Potassium Hydroxide (KOH) solution

Procedure:

In a high-pressure autoclave, add 84 mL (0.6 mol) of diisopropylamine, 20.0 g (0.3 mol) of

ethyl chloride, and 2 g of KI.

Seal the autoclave and purge with nitrogen.

Heat the mixture to 130 °C, reaching a pressure of 0.8 MPa.

Maintain the temperature for 10 hours.

Cool the reactor and add KOH solution to the reaction mixture until the pH reaches 13.

Separate the organic phase and purify by distillation.

Purification of N,N-Diisopropylethylamine
Commercial DIPEA can be purified by distillation from potassium hydroxide (KOH) or calcium

hydride (CaH₂) to remove water and other impurities.[3][14] A common two-step procedure

involves an initial distillation from ninhydrin to remove primary and secondary amine impurities,

followed by a second distillation from KOH to remove water.[14]

Amide Bond Formation using HBTU/DIPEA
This protocol is a standard method for solid-phase peptide synthesis (SPPS).[15][16]

Materials:

Resin-bound peptide with a free N-terminal amine
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Fmoc-protected amino acid (1.5 equivalents)

1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)

O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (1.5

equivalents)

N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

Dry N,N-Dimethylformamide (DMF)

Procedure:

Swell the resin-bound peptide in DMF.

In a separate vessel, dissolve the Fmoc-protected amino acid, HOBt, and HBTU in dry

DMF.

Add DIPEA to the amino acid solution.

Add the activated amino acid solution to the resin.

Agitate the mixture at room temperature for 1-2 hours.

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Sonogashira Coupling
A typical procedure for the copper-free Sonogashira coupling is as follows.[6][17][18]

Materials:

Aryl or vinyl halide (1.0 equivalent)

Terminal alkyne (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

Anhydrous and degassed solvent (e.g., THF, Toluene)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst,

and solvent.

Add the terminal alkyne followed by DIPEA.

Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature and add water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Heck Coupling
A general protocol for the Heck coupling reaction is provided below.[6][19][20]

Materials:

Aryl halide (1.0 equivalent)

Alkene (1.5 equivalents)

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

Phosphine ligand (e.g., PPh₃, 2-10 mol%)

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
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Anhydrous and deoxygenated solvent (e.g., Acetonitrile, DMF)

Procedure:

In a reaction vessel, dissolve the aryl halide, palladium catalyst, and phosphine ligand in

the solvent.

Add the alkene followed by DIPEA.

Heat the reaction mixture to the desired temperature (typically 60-120 °C).

Monitor the reaction by TLC or GC-MS.

After completion, cool the mixture and filter through a pad of Celite to remove the catalyst.

Concentrate the filtrate and partition between water and an organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the product by column chromatography.

Alkylation of a Secondary Amine
The following is a general procedure for the N-alkylation of a secondary amine.[9][11]

Materials:

Secondary amine (1.0 equivalent)

Alkyl halide (1.1 equivalents)

N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

Anhydrous solvent (e.g., Acetonitrile)

Procedure:

In a round-bottom flask, dissolve the secondary amine in the anhydrous solvent.
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Add DIPEA to the solution.

Add the alkyl halide to the mixture.

Stir the reaction at room temperature under an inert atmosphere.

Monitor the reaction progress by TLC.

Once the reaction is complete, quench with water and extract with an organic solvent.

Wash the organic layer, dry, and concentrate to obtain the crude product, which can be

further purified by chromatography.

Visualizing Reaction Workflows
Amide Bond Formation Workflow
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Caption: Workflow for amide bond formation using a coupling reagent and DIPEA.

Sonogashira Coupling Catalytic Cycle
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Copper Cycle
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Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
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Safety and Handling
N,N-Diisopropylethylamine is a flammable, corrosive, and toxic liquid.[3][4] It should be handled

with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a

lab coat, in a well-ventilated fume hood.[4][21]

Inhalation: Toxic if inhaled, may cause respiratory irritation.[4]

Skin Contact: Causes skin irritation.[4]

Eye Contact: Causes serious eye damage.[4]

Ingestion: Harmful if swallowed.[4]

In case of exposure, seek immediate medical attention.[22]

Storage and Disposal
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[23] Keep

the container tightly closed. Dispose of as hazardous waste in accordance with local

regulations.[21][23]

Conclusion
N,N-Diisopropylethylamine is a versatile and powerful non-nucleophilic base that has become

an essential reagent in organic synthesis. Its unique properties allow for clean and efficient

reactions, particularly in the synthesis of complex molecules relevant to the pharmaceutical and

materials industries. A thorough understanding of its properties, applications, and safe handling

procedures is crucial for its effective and responsible use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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